
N'-(2-furylmethylene)-4-iodo-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
N-(2-furylmethylene)-4-iodo-1H-pyrazole-5-carbohydrazide, also known as FIPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FIPC is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N'-(2-furylmethylene)-4-iodo-1H-pyrazole-5-carbohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been found to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of N'-(2-furylmethylene)-4-iodo-1H-pyrazole-5-carbohydrazide is not yet fully understood, but it is believed to inhibit the activity of COX-2 through the formation of a covalent bond with the enzyme. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to protect against oxidative stress-induced damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-furylmethylene)-4-iodo-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. This compound has also been found to have low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of this compound is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on N'-(2-furylmethylene)-4-iodo-1H-pyrazole-5-carbohydrazide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of COX-2. Additionally, further studies are needed to determine the efficacy of this compound in different cancer types and to identify potential synergistic effects with other compounds.
Propiedades
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-iodo-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4O2/c10-7-5-12-13-8(7)9(15)14-11-4-6-2-1-3-16-6/h1-5H,(H,12,13)(H,14,15)/b11-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMLEDBYLVBTKR-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=C(C=NN2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=C(C=NN2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16-(butoxycarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B3820761.png)
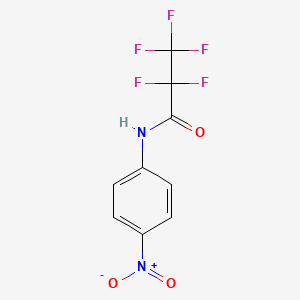

![2-(1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B3820792.png)
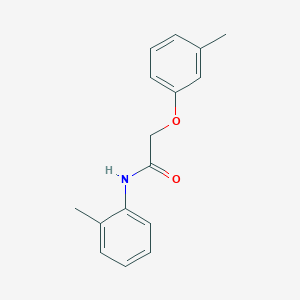
![methyl 5-[(2-methoxy-4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3820817.png)
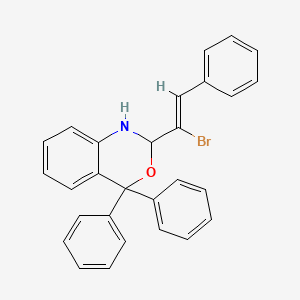
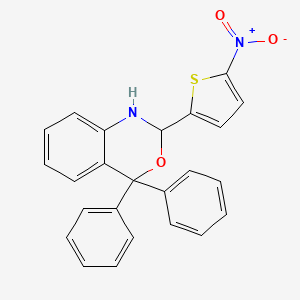
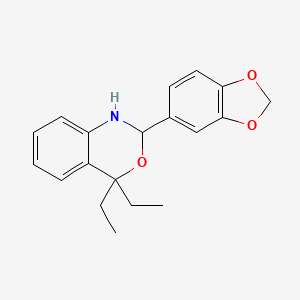

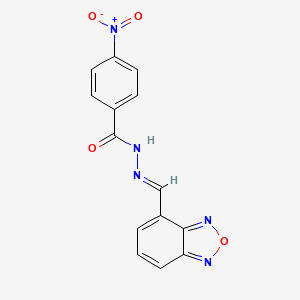
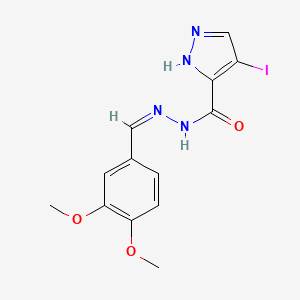
![N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B3820855.png)
![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3820858.png)